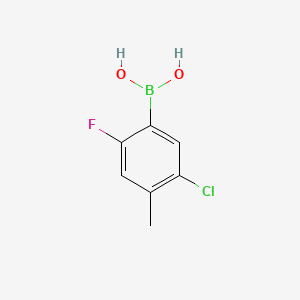5-Chloro-2-fluoro-4-methylphenylboronic acid
CAS No.: 1072952-42-1
Cat. No.: VC2799287
Molecular Formula: C7H7BClFO2
Molecular Weight: 188.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1072952-42-1 |
|---|---|
| Molecular Formula | C7H7BClFO2 |
| Molecular Weight | 188.39 g/mol |
| IUPAC Name | (5-chloro-2-fluoro-4-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H7BClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 |
| Standard InChI Key | ZNHMLMCKIJDZKL-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1F)C)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1F)C)Cl)(O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
5-Chloro-2-fluoro-4-methylphenylboronic acid belongs to the family of substituted phenylboronic acids, featuring a phenyl ring with three substituents: a chlorine atom at position 5, a fluorine atom at position 2, and a methyl group at position 4. The boronic acid functional group (-B(OH)₂) is attached directly to the phenyl ring. Based on structural analysis and comparison with similar compounds, this compound is an isomer of 2-Chloro-5-fluoro-4-methylphenylboronic acid, which has been documented in chemical databases .
The presence of electron-withdrawing halogen substituents (chlorine and fluorine) alongside the electron-donating methyl group creates a unique electronic environment that likely influences the reactivity and acidity of the boronic acid functional group. The specific arrangement of these substituents distinguishes this compound from its isomers and analogues.
Synthetic Approaches
Metal-Halogen Exchange Method
A commonly utilized approach involves lithium-halogen exchange followed by borylation. Based on methods described for similar compounds, a potential synthetic route would involve:
-
Starting with an appropriately halogenated precursor (e.g., 5-chloro-2-fluoro-4-methylbromobenzene)
-
Treatment with n-butyllithium at low temperature (-78°C)
-
Addition of a borate ester (typically triisopropyl borate)
-
Hydrolysis with dilute acid to form the desired boronic acid
This approach parallels the synthesis of 3,5-difluoro-4-methyl phenylboronic acid as described in patent literature, which achieved yields of 70-78% .
Direct Borylation
Alternative approaches may include palladium or iridium-catalyzed direct borylation of the corresponding halogenated precursor. These methods have gained popularity due to their tolerance of various functional groups and milder reaction conditions.
Purification Methods
Purification of halogenated phenylboronic acids typically involves:
-
Extraction with ethyl acetate or similar organic solvents
-
pH adjustment (typically to 5-6) with dilute hydrochloric acid
-
Concentration of the organic layer followed by crystallization
The patent literature for related compounds suggests that these methods can provide the desired boronic acid with good purity (>98% by HPLC) .
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of compounds like 5-Chloro-2-fluoro-4-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction enables the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by palladium complexes.
The unique substitution pattern of 5-Chloro-2-fluoro-4-methylphenylboronic acid makes it valuable for synthesizing complex molecules with specific substitution patterns, particularly in the preparation of:
-
Pharmaceutical intermediates requiring precise arrangements of halogens
-
Advanced materials with tailored electronic properties
-
Agrochemicals with enhanced biological activity
Building Block in Medicinal Chemistry
Halogenated phenylboronic acids serve as versatile building blocks in medicinal chemistry. The specific arrangement of substituents in 5-Chloro-2-fluoro-4-methylphenylboronic acid could provide unique pharmacophoric properties:
-
The chloro and fluoro substituents can enhance binding to biological targets through halogen bonding
-
The methyl group can increase lipophilicity and modulate electronic properties
-
The boronic acid group serves as a reactive handle for further functionalization
Similar compounds like 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid have been noted to have potential applications in medicinal chemistry "due to their ability to form reversible covalent bonds with diols and other nucleophiles," which can be beneficial in developing therapeutic agents through enzyme inhibition or modulation.
Comparative Analysis with Related Compounds
Structural Comparisons
To better understand the potential properties and applications of 5-Chloro-2-fluoro-4-methylphenylboronic acid, it is instructive to compare it with structurally related compounds that have been more extensively documented in the literature.
Table 2: Comparison of 5-Chloro-2-fluoro-4-methylphenylboronic acid with Structurally Related Compounds
These structural variations, while subtle, can significantly impact physical properties, reactivity profiles, and potential applications. For instance, the relative positions of halogen substituents influence the electronic distribution around the boronic acid group, potentially affecting its reactivity in coupling reactions.
Electronic and Steric Effects
The positioning of substituents in 5-Chloro-2-fluoro-4-methylphenylboronic acid creates a unique electronic environment:
-
The electron-withdrawing chloro and fluoro groups decrease electron density in the aromatic ring
-
The methyl group provides electron donation through inductive effects
-
The combined effect likely increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid
These electronic effects, combined with the steric influence of the three substituents, create a distinct reactivity profile that differentiates this compound from its structural analogues.
Future Research Directions
Synthetic Methodology Development
Further research into efficient synthetic routes to access 5-Chloro-2-fluoro-4-methylphenylboronic acid could focus on:
-
Development of regioselective halogenation strategies
-
Direct C-H borylation approaches
-
Flow chemistry methods for scalable synthesis
-
Green chemistry approaches with reduced environmental impact
Structure-Activity Relationship Studies
Systematic studies comparing the reactivity and applications of 5-Chloro-2-fluoro-4-methylphenylboronic acid with its isomers and related compounds would provide valuable insights into how subtle structural differences influence:
-
Reactivity in various coupling reactions
-
Binding properties with biological targets
-
Physical properties relevant to materials applications
-
Stability under various conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume